4-Formylphenyl benzenesulfonate
Overview
Description
4-Formylphenyl benzenesulfonate is a chemical compound with the molecular formula C13H10O4S . It is used in various chemical reactions, particularly in the synthesis of other compounds .
Synthesis Analysis
The synthesis of this compound-related compounds has been reported in several studies. For instance, a new Schiff base with an arensulfonate group was synthesized by the reaction of this compound and 2-aminophenol in ethanol . Another study reported the synthesis of a series of derivatives which exert their inhibitory effects on decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) through the formation of hydrogen bonds .Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 10 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For example, it is used in the synthesis of a new Schiff base with an arensulfonate group . It also plays a role in the synthesis of a series of derivatives that inhibit decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) .Scientific Research Applications
Supramolecular Assembly Interactions : 4-Formylphenyl benzenesulfonates are involved in hydrogen-bond, halogen-bond, and π-π interactions within supramolecular architectures. These interactions are key to understanding solid-state crystal structures, particularly for O...X and X...X halogen-bonding interactions (Andleeb et al., 2018).
Catalyst Support in Electrooxidation : Benzenesulfonic acid groups, combined with ordered mesoporous carbons, serve as catalyst supports. These are significant in electrocatalytic applications, particularly for formic acid oxidation, demonstrating excellent electrocatalytic activity (Sun et al., 2009).
Inorganic-Organic Solid Frameworks : 4-Formylphenyl benzenesulfonates contribute to the formation of layered ‘inorgano–organic’ solids. These are characterized by sulfonate-bridged silver(I) centers and organic phenyl groups, forming hexagonal arrays and showcasing novel metal-bridging modes for sulfonate ions (Shimizu et al., 1999).
Anticancer Research : Derivatives like 4-hydrazinylphenyl benzenesulfonate have shown promising results against breast cancer cell lines, indicating their potential as novel anti-cancer compounds (Prasetiawati et al., 2022).
Antimitotic Targeting in Chemotherapy : Compounds such as phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates, activated by CYP1A1, are explored for their selective action against breast cancer cells, showcasing the tailored use of benzenesulfonate derivatives in targeted chemotherapy (Fortin et al., 2017).
Membrane Protein Binding and Inhibition Studies : Studies involving p-(Chloromercuri)benzenesulfonate binding to membrane proteins of human erythrocytes have provided insights into the role of specific proteins in water transport, which is critical for understanding cellular functions (Benga et al., 1986).
Synthesis and Crystal Structure Analysis : Research into the synthesis and crystal structure of various benzenesulfonate derivatives contributes to the broader understanding of molecular structures and potential applications in materials science and chemistry (Lu Zhen-huang, 2009).
Photochemical Studies : Investigations into the photolysis of methyl benzenesulfonate in methanol have provided insights into the photochemical behavior of benzenesulfonates, which is important for understanding their stability and reactions under various conditions (Izawa & Kuromiya, 1975).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Formylphenyl benzenesulfonate derivatives is decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) . DprE1 is a crucial enzyme involved in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis .
Mode of Action
This compound derivatives exert their inhibitory effects on DprE1 through the formation of hydrogen bonds with the pivotal active site Cys387 residue . This interaction disrupts the normal function of the enzyme, thereby inhibiting the growth of the bacteria .
Biochemical Pathways
The inhibition of DprE1 affects the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to the death of the bacteria .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound derivatives have been studied using in silico analysis .
Result of Action
The action of this compound derivatives results in promising antitubercular activity . Specifically, certain compounds have shown effectiveness against the M. tuberculosis H37Rv strain, with a minimum inhibitory concentration (MIC) of 1.56 µg/mL . Additionally, these compounds have demonstrated significant antibacterial and antifungal activity, with exceedingly low toxicity without any adverse effects on normal cells .
Biochemical Analysis
Biochemical Properties
4-Formylphenyl benzenesulfonate has been found to interact with various enzymes and proteins. For instance, it has been shown to exert inhibitory effects on decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) through the formation of hydrogen bonds with the pivotal active site Cys387 residue .
Cellular Effects
The effects of this compound on cells have been studied extensively. It has been found to exhibit promising antitubercular activity, with a minimum inhibitory concentration (MIC) of 1.56 µg/mL . It also demonstrated significant antibacterial activity against a range of bacterial strains .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of hydrogen bonds with the pivotal active site Cys387 residue of the DprE1 enzyme . This interaction results in the inhibition of the enzyme, thereby exerting its biochemical effects.
Temporal Effects in Laboratory Settings
It has been observed that the compound demonstrates exceedingly low toxicity without any adverse effects on normal cells .
Metabolic Pathways
It is known that the compound interacts with the DprE1 enzyme, suggesting that it may play a role in the metabolic pathways involving this enzyme .
Properties
IUPAC Name |
(4-formylphenyl) benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4S/c14-10-11-6-8-12(9-7-11)17-18(15,16)13-4-2-1-3-5-13/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNUPIUMVNSKPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364902 | |
Record name | 4-formylphenyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13493-50-0 | |
Record name | 4-formylphenyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Formylphenyl benzenesulfonate in the context of Schiff base chemistry?
A1: this compound serves as a crucial precursor in the synthesis of Schiff bases. [] Schiff bases are a class of organic compounds known for their ability to form complexes with metal ions, making them valuable in various fields, including biological, pharmacological, and analytical chemistry. The aldehyde group present in this compound reacts with primary amines to form the characteristic imine (C=N) bond found in Schiff bases. This compound's availability and reactivity make it a valuable starting material for synthesizing diverse Schiff base ligands for various applications.
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